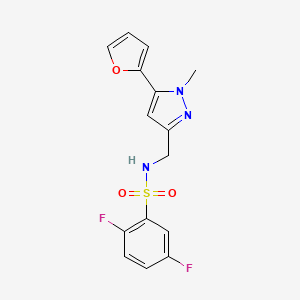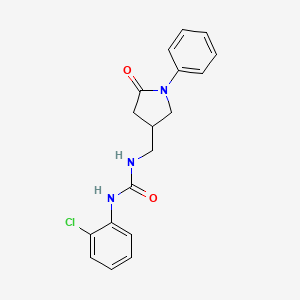
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Aplicaciones Científicas De Investigación
Toxic Effects of Chlorophenols in Fish
Chlorophenols (CPs) are environmental contaminants that can accumulate in organisms through food chains, leading to toxic effects in aquatic organisms, particularly fish. CPs induce oxidative stress, affect the immune system by altering cell counts and suppressing immune responses, disrupt endocrine function, and at higher concentrations, induce apoptosis via various pathways. At lower concentrations, they promote cell proliferation and foster environments prone to cancer by increasing mutation rates and oxidative DNA lesions. This suggests a need for understanding similar compounds' environmental impacts and potential toxicity mechanisms (Ge et al., 2017).
Urea Biosensors
Urea biosensors have seen significant advancements for detecting and quantifying urea concentrations. These biosensors utilize enzymes like urease as bioreceptor elements and employ various materials for enzyme immobilization. Such advancements highlight the potential for developing sensitive detection systems for compounds related to urea, offering insights into applications in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs
The study of urease inhibitors underscores the therapeutic potential of targeting enzymatic pathways involved in infections caused by certain bacteria in the gastric and urinary tracts. This highlights the possibility of exploring urea derivatives for their inhibitory effects on specific biochemical pathways, suggesting a route for drug development and therapeutic applications (Kosikowska & Berlicki, 2011).
Applications in Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated in small molecules displaying a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the relevance of exploring urea derivatives in the medicinal chemistry field for developing new therapeutic agents (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-4-5-9-16(15)21-18(24)20-11-13-10-17(23)22(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKQCOTBSZIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
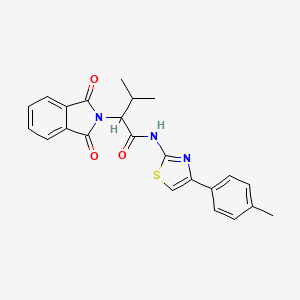
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
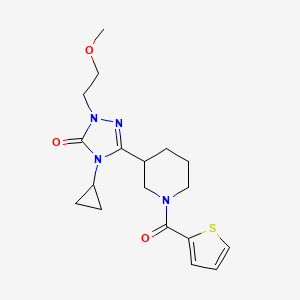
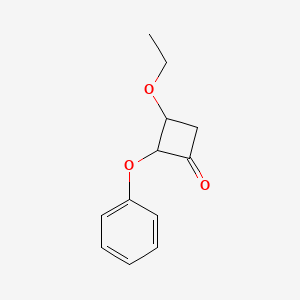


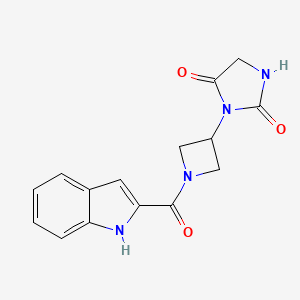
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

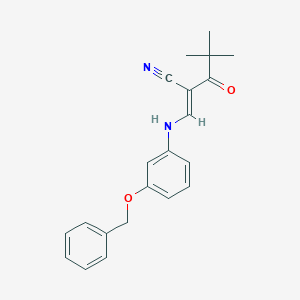

![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)
